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molecular formula C19H12BrNO3 B8652129 Methanone, (5-bromo-2-benzofuranyl)(5-methyl-2-phenyl-4-oxazolyl)- CAS No. 132646-31-2

Methanone, (5-bromo-2-benzofuranyl)(5-methyl-2-phenyl-4-oxazolyl)-

Cat. No. B8652129
M. Wt: 382.2 g/mol
InChI Key: CXYDSMNJLLVBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646168

Procedure details

To a slurry of 294 g of 5-bromosalicylaldehyde in 3 liters of dry ethanol was added 79.06 g of sodium methoxide and the mixture allowed to stir for 20 minutes. To the resulting yellow slurry was added 410 g of 2-phenyl-4-bromoacetyl-5-methyloxazole and the slurry heated to 78° C. for 2 hours. An additional 250 mg of sodium methoxide was added and heating continued overnight under a nitrogen atmosphere. The reaction was cooled and the solids filtered and washed with ethanol, 393 g, mp 212°-213° C.
Quantity
294 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
79.06 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
410 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
250 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.C[O-].[Na+].[C:14]1([C:20]2[O:21][C:22]([CH3:29])=[C:23]([C:25](=[O:28])[CH2:26]Br)[N:24]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[C:14]1([C:20]2[O:21][C:22]([CH3:29])=[C:23]([C:25]([C:26]3[O:10][C:5]4[CH:4]=[CH:3][C:2]([Br:1])=[CH:9][C:6]=4[CH:7]=3)=[O:28])[N:24]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
294 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
sodium methoxide
Quantity
79.06 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
410 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC(=C(N1)C(CBr)=O)C
Step Three
Name
sodium methoxide
Quantity
250 mg
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating continued overnight under a nitrogen atmosphere
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the solids filtered
WASH
Type
WASH
Details
washed with ethanol, 393 g, mp 212°-213° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC(=C(N1)C(=O)C=1OC2=C(C1)C=C(C=C2)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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